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Compound Name: Rifalazil

Cat. No.: B610480 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of Rifalazil was terminated in 2013 due to severe side effects.[1]

[2] This document is intended for informational and research purposes only.

Executive Summary
Rifalazil (formerly KRM-1648) is a semi-synthetic, second-generation benzoxazinorifamycin, a

class of antibiotics structurally related to rifampin.[3][4] It was investigated for the treatment of

various bacterial infections, including those caused by Chlamydia trachomatis, Clostridioides

difficile, and notably, Mycobacterium tuberculosis.[1] Its mechanism of action involves the

potent inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial

survival.[5][6] Rifalazil exhibited a promising pharmacological profile, characterized by

extraordinary in vitro potency against intracellular pathogens, high intracellular accumulation,

and a long elimination half-life.[7][8] However, despite promising preclinical and early clinical

data, its development was halted due to safety concerns.[1][2] This guide provides a detailed

technical overview of its pharmacological properties, supported by quantitative data,

experimental methodologies, and visual diagrams.

Mechanism of Action
Rifalazil exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent

RNA polymerase (RNAP).[6][9]
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Target Binding: It binds with high affinity to the β-subunit of the prokaryotic RNAP.[1][5] This

binding site is distinct from the active site for nucleotide polymerization.

Inhibition of Transcription: By binding to the RNAP, Rifalazil creates a steric block that

prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[10]

This effectively halts the transcription process, preventing the synthesis of essential

messenger RNA (mRNA) and other RNA molecules.

Consequence: The inability to produce essential proteins leads to a cessation of cellular

functions and ultimately, bacterial cell death.[5]

The unique benzoxazine ring structure of Rifalazil is believed to contribute to its increased

binding affinity and potency compared to older rifamycins like rifampin.[5][9]
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Figure 1: Rifalazil Mechanism of Action
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Figure 1: Rifalazil binds to the β-subunit of bacterial RNA polymerase, halting transcription.

Pharmacodynamics and Spectrum of Activity
Rifalazil demonstrated potent in vitro activity against a broad range of bacteria, with

exceptional potency against intracellular pathogens.
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In Vitro Susceptibility
Rifalazil's minimum inhibitory concentrations (MICs) were significantly lower than many

standard-of-care antibiotics for several key pathogens.

Pathogen Strain(s)
MIC Range /
Value

Comparator
Drug (MIC)

Reference(s)

Mycobacterium

tuberculosis
Various isolates

64-fold more

active than

Rifampin

Rifampin,

Rifabutin
[3][4]

Chlamydia

trachomatis
Serovar D, L2

0.00025 µg/mL

(MIC₉₀)

Azithromycin

(0.125 µg/mL)
[7][11]

Chlamydophila

pneumoniae
TW-183

0.00025 - 0.0025

µg/mL

Azithromycin

(50-500x higher)
[11][12][13]

Clostridioides

difficile
Various isolates

MIC₅₀: 0.002

µg/mL; MIC₉₀:

0.004 µg/mL

- [14][15]

Helicobacter

pylori
N/A

Potent activity

reported
- [6][11][16]

Resistance
Resistance to Rifalazil, like other rifamycins, primarily arises from point mutations in the rpoB

gene, which codes for the β-subunit of RNA polymerase.[12][13] These mutations alter the

drug's binding site, reducing its inhibitory effect. Notably, some studies found that Rifalazil
retained activity against certain C. trachomatis and M. tuberculosis strains that had developed

resistance to rifampin, suggesting it could overcome some resistance mechanisms.[4][9][13]

Pharmacokinetics
Rifalazil's pharmacokinetic profile was notable for its long half-life and high intracellular

penetration, which are advantageous for treating infections caused by intracellular pathogens.
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Absorption: Rifalazil is orally administered.[1] Its systemic exposure (Cmax and AUC) is

significantly increased when taken with food, particularly high-fat meals.[17][18] Food also

reduces the high inter-subject variability observed in the fasted state.[17][18]

Distribution: The drug achieves high intracellular concentrations and has a large volume of

distribution, ensuring it reaches pathogens that reside within host cells.[7][8][19]

Metabolism: Rifalazil is metabolized in humans into two major metabolites: 25-deacetyl-

benzoxazinorifamycin (via a B-esterase) and 32-hydroxy-benzoxazinorifamycin (via the

cytochrome P450 enzyme CYP3A4).[6][16] Unlike rifampin, Rifalazil does not appear to be

a significant inducer of CYP450 enzymes, suggesting a lower potential for drug-drug

interactions.[4][9]

Elimination: The drug is characterized by a long elimination half-life, reported to be

approximately 60 to 100 hours in healthy volunteers, allowing for infrequent dosing

schedules.[3][7] However, a shorter half-life of around 8.7 hours was observed in

tuberculosis patients.[3]

Figure 2: Human Metabolism of Rifalazil
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Figure 2: Rifalazil is primarily metabolized via deacetylation and hydroxylation.

Pharmacokinetic Parameters in Humans
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Population Dose
Cmax
(ng/mL)

AUC
(ng·h/mL)

T½ (hours)
Reference(s
)

TB Patients
10 mg

(single)
13.5 ± 4.6 280.1 ± 119.7 8.7 ± 2.7 [3]

TB Patients
25 mg

(single)
26.4 ± 11.0 610.3 ± 253.4 8.6 ± 3.6 [3]

Healthy

Volunteers
N/A N/A N/A ~60 - 100 [3][7]

Clinical Efficacy and Development Status
Rifalazil underwent Phase II clinical trials for uncomplicated genital chlamydia and pulmonary

tuberculosis.

Chlamydia trachomatis Infection
A randomized, double-blind study in women with uncomplicated genital chlamydia compared a

single 25 mg oral dose of Rifalazil to a single 1 g dose of azithromycin.[7][20]

Treatment
Group

Microbiologica
l Cure Rate

95%
Confidence
Interval for
Difference

Outcome Reference(s)

Rifalazil (25 mg) 84.8% (28/33) -22.5% to 7.9%
Non-inferiority

not established
[7][20]

Azithromycin (1

g)
92.1% (35/38) - - [7][20]

An earlier study in males with non-gonococcal urethritis found a single 25 mg dose of Rifalazil
had comparable microbiological cure rates to 1 g of azithromycin at 2 weeks (85% vs. 83%)

and superior rates at 5 weeks (83% vs. 64%).[7]

Pulmonary Tuberculosis
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In a Phase II trial, patients with sputum smear-positive pulmonary TB received Rifalazil (10 mg

or 25 mg once weekly) plus daily isoniazid for two weeks.[3][21] While the drug was well-

tolerated, the decreases in sputum colony-forming units (CFU) were comparable to control

arms, and the results were deemed statistically inconclusive due to high variability.[3][22]

Safety and Tolerability
Across early-phase trials, Rifalazil was generally well-tolerated.[3][7] However, its development

was ultimately terminated due to severe side effects that emerged later.[1]

Adverse Events in Chlamydia Trial
The table below compares the most frequent treatment-related adverse events in the Phase II

trial for chlamydia.[7]

Adverse Event Rifalazil (n=40) Azithromycin (n=42)

Influenza-like illness 12.5% 0%

Nausea 7.5% 33.3%

Vomiting 7.5% 7.1%

Diarrhea 5.0% 21.4%

Headache 5.0% 16.7%

Bacterial Vaginosis 2.5% 11.9%

Overall Related AEs 55% 62%

In the tuberculosis trial, a transient decrease in absolute neutrophil count (<2,000 cells/mm³)

was observed in 10-20% of patients in both the Rifalazil and rifampin-containing arms, without

associated clinical consequences.[3][22]

Experimental Protocols
Protocol: C. difficile Hamster Model of Colitis
This preclinical model was used to assess the efficacy of Rifalazil in treating and preventing C.

difficile-associated diarrhea (CDAD).[15][23]
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Animal Model: Golden Syrian hamsters.

Induction of Disease:

Animals were injected subcutaneously with clindamycin phosphate (10 mg/kg) to disrupt

normal gut flora and induce susceptibility.

24 hours later, animals were challenged via oral gavage with a vegetative culture of C.

difficile.

Treatment Regimens:

Prophylactic: Test articles (Rifalazil 20 mg/kg, Vancomycin 50 mg/kg, or vehicle) were

administered daily for 5 days, starting simultaneously with the C. difficile challenge.

Therapeutic: Test articles were administered daily for 5 days, starting 24 hours after the C.

difficile challenge.

Endpoints:

Primary: Survival and clinical signs of morbidity over the study period (up to 30 days post-

treatment).

Secondary: Presence of C. difficile toxins in fecal samples (assessed by ELISA) and

histopathological examination of the ceca for epithelial damage, edema, and neutrophil

infiltration.

Results: Rifalazil was effective in both preventing and treating CDAD. Unlike vancomycin-

treated animals, which relapsed 10-15 days after treatment cessation, no relapses were

observed in the Rifalazil group.[14][23]
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Figure 3: Experimental Workflow for Hamster CDAD Model
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Figure 3: Workflow for assessing Rifalazil efficacy in a hamster model of C. difficile infection.

Protocol: Phase II Tuberculosis Clinical Trial
This study evaluated the early bactericidal activity and safety of Rifalazil in humans.[3][21]

Study Design: Randomized, open-label, active-controlled Phase II clinical trial.
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Patient Population: 65 HIV-negative adults with newly diagnosed, sputum smear-positive

pulmonary tuberculosis.

Treatment Arms (First 14 Days):

Isoniazid (INH) 5 mg/kg daily.

INH 5 mg/kg + Rifampin 10 mg/kg daily (Standard of care control).

INH 5 mg/kg daily + Rifalazil 10 mg once weekly.

INH 5 mg/kg daily + Rifalazil 25 mg once weekly.

Primary Endpoints:

Safety: Incidence and severity of adverse experiences.

Pharmacokinetics: Determination of Cmax, AUC, and T½ after the first dose of Rifalazil.

Secondary Endpoint (Efficacy): Change in M. tuberculosis CFU count in sputum from

baseline to day 15.

Methodology:

Sputum Collection: Sputum was collected overnight for quantitative culture at baseline and

on specified days during treatment.

PK Sampling: Blood samples were collected at pre-dose and multiple time points post-

dose for pharmacokinetic analysis via high-performance liquid chromatography (HPLC).[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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